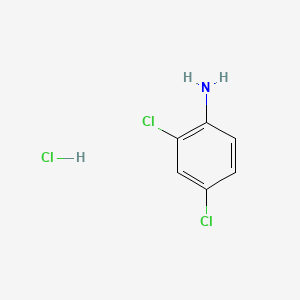
2,4-Dichloroanilinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloroanilinium chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H6Cl3N and its molecular weight is 198.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Applications
Herbicide Formulation:
2,4-Dichloroanilinium chloride is utilized as an intermediate in the synthesis of herbicides. It plays a crucial role in the formulation of selective herbicides that control broadleaf weeds in cereal crops. The compound's effectiveness in inhibiting specific plant growth pathways makes it valuable in agricultural chemistry.
Table 1: Herbicides Derived from this compound
| Herbicide Name | Active Ingredient | Application Method |
|---|---|---|
| 2,4-D | 2,4-Dichlorophenoxyacetic acid | Foliar spray |
| MCPA | 2-Methyl-4-chlorophenoxyacetic acid | Foliar spray |
Pharmaceutical Applications
Intermediate in Drug Synthesis:
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that lead to the development of drugs with therapeutic effects.
Case Study: Synthesis of Antimicrobial Agents
Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, studies have shown that certain synthesized compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria.
Chemical Manufacturing
Dyes and Pigments:
In the dye industry, this compound is used as a precursor for synthesizing azo dyes. These dyes are known for their vibrant colors and are widely used in textiles and other materials.
Table 2: Dyes Produced from this compound
| Dye Name | Color | Application Area |
|---|---|---|
| Direct Yellow 12 | Yellow | Textile dyeing |
| Acid Red 73 | Red | Food coloring |
Toxicological Considerations
While exploring the applications of this compound, it is important to address its toxicological profile. Studies have shown that exposure can lead to methaemoglobinemia and other systemic health effects. The compound has moderate acute toxicity with an oral lethal median dose (LD50) of approximately 387 mg/kg in male rats .
Environmental Impact
The environmental fate of this compound has been evaluated concerning its persistence and bioaccumulation potential. As a chlorinated aromatic compound, it poses risks to aquatic organisms and may contribute to soil contamination if not managed properly .
Propiedades
Número CAS |
29084-76-2 |
|---|---|
Fórmula molecular |
C6H6Cl3N |
Peso molecular |
198.5 g/mol |
Nombre IUPAC |
2,4-dichloroaniline;hydrochloride |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H |
Clave InChI |
IAWHNGSIQZYZQB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)N.Cl |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)N.Cl |
Key on ui other cas no. |
29084-76-2 |
Pictogramas |
Irritant |
Sinónimos |
2,4-dichloroaniline 2,4-dichloroaniline hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















